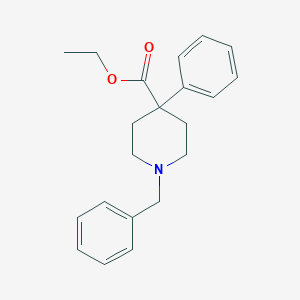

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-2-24-20(23)21(19-11-7-4-8-12-19)13-15-22(16-14-21)17-18-9-5-3-6-10-18/h3-12H,2,13-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCANSQBMBAXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001206346 | |

| Record name | Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001206346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59084-08-1, 72216-57-0 | |

| Record name | Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-benzyl-4-phenyl-4-piperidinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072216570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001206346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72216-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate" basic properties

An In-depth Technical Guide on Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to the synthesis, properties, and applications of this compound. As a key intermediate in the development of synthetic opioids, a thorough understanding of this molecule's characteristics is essential for medicinal chemists and pharmaceutical scientists. This guide provides not only procedural details but also the underlying scientific rationale to inform experimental design and application.

Strategic Importance in Medicinal Chemistry

This compound is a foundational scaffold in the synthesis of the 4-arylpiperidine class of opioid analgesics. Its structural framework is pivotal, serving as the direct precursor to pethidine (Meperidine) and its analogues. The molecule's design, featuring a quaternary carbon at the 4-position, is a critical determinant of its utility, allowing for the stable incorporation of both a phenyl group and an ester, which are key pharmacophoric elements. Mastery of its synthesis and handling is therefore a prerequisite for research and development in this therapeutic area.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound govern its behavior in both reactive and biological systems. The data presented below have been compiled from authoritative chemical databases.

Table 1: Core Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 59084-08-1 | [1][2] |

| Molecular Formula | C21H25NO2 | [1][2] |

| Molecular Weight | 323.4 g/mol | [1] |

| Appearance | White to off-white powder | |

| IUPAC Name | This compound | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| XLogP3 | 3.9 | [1] |

Spectroscopic Fingerprints

Analytical characterization is crucial for confirming the identity and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: A prominent absorption band is expected around 1730 cm⁻¹, characteristic of the C=O stretching vibration of the ethyl ester functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR will display distinct signals for the aromatic protons of the benzyl and phenyl rings, the piperidine ring protons (often complex multiplets), and the characteristic quartet and triplet of the ethyl ester group.

-

¹³C-NMR will show resonances for all 21 carbon atoms, including the carbonyl carbon of the ester (typically δ > 170 ppm) and the quaternary C4 carbon.

-

-

Mass Spectrometry (MS): The exact mass is 323.188529040 Da.[1] Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 323, along with characteristic fragmentation patterns, such as the loss of the ethyl ester group or the benzyl group.

Synthesis and Purification: A Mechanistic Workflow

The construction of the 4,4-disubstituted piperidine ring is a non-trivial synthetic challenge. The most established method involves a convergent approach, building the key intermediates separately before the final cyclization.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals a robust synthetic strategy involving the formation of the piperidine ring via intramolecular dialkylation.

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-Benzyl-bis(2-chloroethyl)amine

-

Causality: This step creates the electrophilic component for the cyclization. Benzylamine is first di-alkoxylated with ethylene oxide. The resulting diol is then converted to a more reactive dichloride using a chlorinating agent like thionyl chloride (SOCl₂). The hydroxyl groups are poor leaving groups, whereas the chloride ions are excellent leaving groups, facilitating the subsequent nucleophilic attack.

-

Protocol:

-

React benzylamine with two equivalents of ethylene oxide in a suitable solvent (e.g., ethanol) to form N-benzyl-diethanolamine.

-

Carefully add thionyl chloride (SOCl₂) dropwise to a cooled solution of N-benzyl-diethanolamine in a non-polar solvent (e.g., dichloromethane).

-

Reflux the mixture to ensure complete conversion.

-

Work up the reaction by neutralizing the excess SOCl₂ and acid byproducts, typically with a mild base, and extract the desired dichloride.

-

Step 2: Cyclization via Dialkylation

-

Causality: This is the key ring-forming step. A very strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is required to deprotonate the α-carbon of ethyl phenylacetate. This carbon is only weakly acidic, and a powerful base is necessary to generate a sufficient concentration of the nucleophilic carbanion. This carbanion then attacks one of the electrophilic carbons of the N-benzyl-bis(2-chloroethyl)amine, followed by an intramolecular cyclization to form the six-membered piperidine ring.

-

Protocol:

-

In a flame-dried apparatus under an inert atmosphere (e.g., Argon), suspend sodium amide in an anhydrous, high-boiling solvent like toluene.

-

To the heated suspension, add a solution of ethyl phenylacetate and N-benzyl-bis(2-chloroethyl)amine dropwise.

-

Maintain the reaction at reflux for several hours to drive the cyclization to completion.

-

After cooling, cautiously quench the reaction with water or ethanol to destroy any remaining sodium amide.

-

Perform an aqueous workup to separate the organic product from inorganic salts.

-

Purification

The crude product from the cyclization is typically a complex mixture. Purification is essential and is most effectively achieved using silica gel column chromatography . A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is employed to separate the desired product from starting materials and byproducts. The purity of the collected fractions should be monitored by Thin Layer Chromatography (TLC).

Applications in Pharmaceutical Synthesis

The primary and most significant application of this compound is as a direct precursor to pethidine and related analgesics.

Caption: Key synthetic transformation to Pethidine.

The conversion involves two critical steps:

-

Debenzylation: The N-benzyl group, which serves as a protecting group and directing group during the synthesis, is removed. This is typically achieved via catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).

-

N-Methylation: The resulting secondary amine is then methylated to install the N-methyl group characteristic of pethidine. The Eschweiler-Clarke reaction (using formic acid and formaldehyde) is a classic and efficient method for this transformation.

Safety and Handling

This compound must be handled with appropriate caution, adhering to standard laboratory safety protocols.

-

GHS Hazards: According to available data, this compound is classified as toxic if swallowed (H301) and toxic if inhaled (H331).[1] It may also cause allergic skin reactions (H317) and respiratory sensitization (H334).[1]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses with side shields.

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of the powdered compound. Avoid generating dust.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

References

-

PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. [Link]

-

Longchem. ETHYL-1-BENZYL-4-PIPERINE CARBOXYLATE. [Link]

Sources

An In-depth Technical Guide to Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, a tertiary amine and an ester of a carboxylic acid, is a significant chemical entity primarily recognized in the pharmaceutical landscape as a key intermediate and a specified impurity in the synthesis of Pethidine (also known as Meperidine)[1]. Pethidine is a widely known synthetic opioid analgesic, and understanding its impurity profile is critical for ensuring drug safety and efficacy. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, and physicochemical properties for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The unambiguous identification of a chemical compound is foundational to all scientific discourse. This section delineates the IUPAC name and structural representation of the topic compound.

IUPAC Name

The nomenclature sanctioned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound .[2]

Chemical Structure

The molecular structure comprises a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with both a phenyl group and an ethoxycarbonyl group.

Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties is presented in the table below. This data is essential for analytical method development, formulation studies, and understanding the compound's behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₅NO₂ | PubChem[2] |

| Molecular Weight | 323.43 g/mol | PubChem[2] |

| CAS Number | 59084-08-1 | ChemicalBook[3] |

| XLogP3 | 3.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 6 | PubChem[2] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[2] |

Synthesis Protocol

The synthesis of this compound is achieved through the N-alkylation of its precursor, Ethyl 4-phenylpiperidine-4-carboxylate (also known as Normeperidine or Norpethidine)[4]. This reaction is a classic example of nucleophilic substitution where the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride.

Reaction Scheme

Caption: N-benzylation of Ethyl 4-phenylpiperidine-4-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of piperidine derivatives.

Materials:

-

Ethyl 4-phenylpiperidine-4-carboxylate (Normeperidine)

-

Benzyl chloride

-

Potassium carbonate (anhydrous)

-

Toluene (anhydrous)

-

Deionized water

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq) in anhydrous toluene.

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 eq). The potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Addition of Alkylating Agent: Add benzyl chloride (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated brine solution to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

Self-Validating System and Causality

-

Anhydrous Conditions: The use of anhydrous toluene and potassium carbonate is crucial to prevent the hydrolysis of the ester functionality and to avoid side reactions of benzyl chloride with water.

-

Excess Base: A slight excess of potassium carbonate ensures the complete neutralization of the HCl byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

-

Aqueous Work-up: The aqueous work-up is essential for removing the inorganic salts (potassium chloride and excess potassium carbonate) from the reaction mixture.

-

Brine Wash: The final wash with saturated brine helps to remove residual water from the organic phase before drying.

Conclusion

This compound is a molecule of significant interest in the field of pharmaceutical sciences, primarily due to its role as an intermediate and impurity in the synthesis of Pethidine. A thorough understanding of its chemical properties and a robust, well-controlled synthesis are paramount for the quality control of Pethidine and for the development of related novel therapeutics. The protocol and data presented in this guide offer a comprehensive resource for professionals engaged in these areas of research and development.

References

-

PubChem. (n.d.). Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). Normeperidine. Retrieved January 4, 2026, from [Link]

Sources

"Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2][3][4][5] Its prevalence is a testament to its favorable pharmacokinetic properties and its synthetic versatility. Within this important class of heterocycles, Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate stands out as a pivotal intermediate, particularly in the synthesis of potent analgesics. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis and critical role in the development of pharmaceuticals. As a senior application scientist, the following sections are curated to not only present established protocols but also to offer insights into the rationale behind the methodological choices, ensuring a deeper understanding for the discerning scientific audience.

Core Compound Identification

At the heart of our discussion is the precise identification of the title compound, a critical first step in any scientific endeavor.

| Identifier | Value | Source |

| Chemical Name | This compound | [6] |

| CAS Number | 59084-08-1 | [6][7] |

| Molecular Formula | C₂₁H₂₅NO₂ | [6][7] |

| Molecular Weight | 323.43 g/mol | [6] |

| IUPAC Name | This compound | [6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that relies on fundamental principles of organic chemistry. While various synthetic routes to piperidine derivatives exist, a common and illustrative pathway involves the N-benzylation of a pre-formed piperidine ring.

Conceptual Synthetic Workflow

The synthesis can be conceptually broken down into the formation of the core piperidine structure followed by the introduction of the benzyl group. The following diagram illustrates this logical flow.

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative method adapted from established procedures for the N-alkylation of piperidines.[8] The choice of a suitable base and solvent system is critical to ensure high yields and minimize side reactions. The use of a non-nucleophilic base like triethylamine prevents competition with the piperidine nitrogen for the benzyl halide.

Materials:

-

Ethyl 4-phenylpiperidine-4-carboxylate

-

Benzyl bromide (or chloride)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-phenylpiperidine-4-carboxylate (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Addition of Benzylating Agent: Cool the solution to 0 °C in an ice bath. Add benzyl bromide (1.1 equivalents) dropwise to the stirred solution. The dropwise addition helps to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine. This removes the triethylamine hydrobromide salt and any remaining aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. The polarity of the eluent mixture should be optimized based on TLC analysis.

-

Characterization: The final product, this compound, should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of a compound is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Appearance | Typically a liquid or low-melting solid | General Knowledge |

| XLogP3 | 3.9 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 6 | [6] |

| Topological Polar Surface Area | 29.5 Ų | [6] |

| Exact Mass | 323.188529 g/mol | [6] |

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and purity assessment. The ¹H NMR spectrum would characteristically show signals for the aromatic protons of the benzyl and phenyl groups, the ethyl ester protons, and the protons of the piperidine ring.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound and for in-process control during synthesis.

Role in Drug Development and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a highly valuable advanced intermediate in the synthesis of APIs, most notably in the realm of opioid analgesics.

Precursor to Pethidine (Meperidine)

The most prominent application of this compound is as a precursor in the synthesis of Pethidine (also known as Meperidine or Demerol®), a widely used synthetic opioid analgesic.[9][10] The synthesis of Pethidine from this intermediate involves the removal of the N-benzyl group and subsequent N-methylation.

The structural similarity between this compound and Pethidine is evident, with the key difference being the substituent on the piperidine nitrogen.

A Versatile Scaffold for Novel Therapeutics

The N-benzylpiperidine moiety is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1][2][3][4][5] This structural motif is particularly prominent in the design of agents targeting the central nervous system. For instance, derivatives of 1-benzylpiperidine have been investigated as potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[11][12]

The rationale for the utility of the N-benzylpiperidine scaffold lies in its ability to confer desirable physicochemical properties, such as appropriate lipophilicity for blood-brain barrier penetration, and to provide a vector for interacting with biological targets.

Logical Relationship in Drug Discovery

The following diagram illustrates the position of this compound within the drug discovery and development pipeline.

Caption: The role of the title compound as a key intermediate in drug development.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: This compound is generally classified as toxic if swallowed.[13]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound of significant industrial and academic importance. Its primary role as a key intermediate in the synthesis of the analgesic Pethidine underscores its value in the pharmaceutical industry. Furthermore, the N-benzylpiperidine scaffold it embodies continues to be a source of inspiration for the design of novel therapeutic agents targeting a range of diseases. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is crucial for researchers and professionals working in the field of drug discovery and development. The continued exploration of derivatives of this versatile molecule holds promise for the future of medicine.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

ResearchGate. (n.d.). Piperidine derivatives scope of this review. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Global Village Publishing. (n.d.). The Role of Ethyl 1-Benzylpiperidine-4-carboxylate in Drug Discovery. [Link]

-

PubChem. (n.d.). Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. [Link]

-

PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. [Link]

-

Sarkandi, D. N., et al. (2011). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry, 23(6), 2503-2505. [Link]

-

Therapeutic Target Database. (n.d.). Drug Information. [Link]

-

ResearchGate. (2010). Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. [Link]

-

PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

-

PubChem. (n.d.). Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. [Link]

-

ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

-

Scholars@Duke. (2010). Meperidine. [Link]

-

Wikipedia. (n.d.). Pethidinic acid. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijnrd.org [ijnrd.org]

- 6. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound,(CAS# 59084-08-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 [chemicalbook.com]

- 9. ETHYL-1-BENZYL-4-PIPERINE CARBOXYLATE | 59084-08-1 [chemicalbook.com]

- 10. Scholars@Duke publication: Meperidine [scholars.duke.edu]

- 11. asianpubs.org [asianpubs.org]

- 12. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Intermediate: A Technical Guide to the Mechanistic Implications of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate

Abstract

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate stands as a critical molecular scaffold in the synthesis of potent synthetic opioids, most notably pethidine (meperidine). While not a pharmacologically active agent in its own right for therapeutic purposes, its structural attributes are paramount in dictating the final analgesic properties of its derivatives. This technical guide elucidates the pivotal role of this compound as a synthetic precursor and delves into the intricate mechanism of action of its primary derivative, pethidine. We will explore the synthetic pathway, the profound pharmacology of pethidine as a µ-opioid receptor agonist, and the critical structure-activity relationships that govern its efficacy and side-effect profile. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the field of opioid analgesics.

Introduction: The Synthetic Keystone

This compound is a tertiary amine and an ester of a piperidine carboxylic acid. Its significance in medicinal chemistry is not defined by its intrinsic biological activity but rather by its utility as a key intermediate in the synthesis of the widely recognized analgesic, pethidine.[1] The synthesis of pethidine from this precursor involves the crucial step of replacing the N-benzyl group with a methyl group. This transformation highlights the importance of the piperidine core and the 4-phenyl-4-carboxylate moiety in the development of potent opioid analgesics. The N-benzyl group serves as a protecting or directing group during the initial synthetic steps and its subsequent removal and replacement are key to unmasking the pharmacological activity.

Synthetic Pathway from Precursor to Active Pharmaceutical Ingredient (API)

The conversion of this compound to pethidine is a fundamental process in pharmaceutical synthesis. The following diagram illustrates the generalized synthetic transformation:

Caption: Generalized synthetic route from the precursor to the active pethidine.

Experimental Protocol: A Representative Synthesis

A generalized, representative protocol for the conversion of this compound to pethidine is as follows. It is important to note that specific reagents and conditions can vary based on patented or proprietary manufacturing processes.

Step 1: Debenzylation

-

Reactants: this compound, a suitable solvent (e.g., ethanol), and a hydrogenation catalyst (e.g., Palladium on carbon).

-

Procedure: The precursor is dissolved in the solvent in a reaction vessel suitable for hydrogenation. The catalyst is added, and the vessel is placed under a hydrogen atmosphere. The reaction is typically stirred at room temperature until the debenzylation is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the intermediate, Ethyl 4-phenylpiperidine-4-carboxylate.

Step 2: N-methylation

-

Reactants: Ethyl 4-phenylpiperidine-4-carboxylate, a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetone or acetonitrile).

-

Procedure: The intermediate from Step 1 is dissolved in the solvent, and the base is added. The methylating agent is then added, and the reaction mixture is stirred, often with heating, until the N-methylation is complete. Reaction progress is again monitored by chromatography.

-

Work-up: After the reaction is complete, the reaction mixture is typically filtered to remove the base. The solvent is evaporated, and the resulting crude pethidine is purified, for instance, by crystallization or column chromatography. The final product is often converted to its hydrochloride salt for pharmaceutical use.[2]

Mechanism of Action: The Opioid Agonist Pethidine

The pharmacological effects of the synthetic pathway originating from this compound are realized in the final product, pethidine. Pethidine is a potent opioid analgesic that exerts its effects primarily by acting as an agonist at the µ-opioid receptor in the central nervous system (CNS).[3][4] It also has some affinity for κ-opioid receptors.[3]

Molecular Interactions and Cellular Signaling

The binding of pethidine to µ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events:

-

Receptor Binding: Pethidine, being lipid-soluble, readily crosses the blood-brain barrier and binds to µ-opioid receptors on the presynaptic and postsynaptic membranes of neurons involved in pain transmission.[3]

-

G-protein Activation: This binding stabilizes the receptor in an active conformation, leading to the activation of inhibitory G-proteins (Gi/Go).

-

Inhibition of Adenylyl Cyclase: The activated G-proteins inhibit the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels:

-

Presynaptically: Pethidine binding leads to the closure of voltage-gated calcium channels (Ca2+), which reduces the influx of calcium and subsequently decreases the release of excitatory neurotransmitters such as glutamate and substance P.

-

Postsynaptically: Pethidine promotes the opening of G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to an efflux of potassium ions (K+), hyperpolarization of the neuronal membrane, and a decrease in postsynaptic neuronal excitability.

-

The net effect of these actions is a reduction in the transmission of nociceptive signals, resulting in analgesia.[5]

Caption: Pethidine's mechanism of action at the synapse.

Pharmacokinetics and Metabolism

Pethidine has a rapid onset and a shorter duration of action compared to morphine.[3] It is metabolized in the liver, primarily by CYP3A4 and CYP2B6 enzymes, into several metabolites, the most significant of which is normeperidine.[6][7] Normeperidine has a longer half-life than pethidine and possesses neurotoxic properties, which can lead to CNS excitation, tremors, and seizures, particularly with high doses or in patients with renal impairment.[8][9]

| Parameter | Pethidine | Normeperidine |

| Primary Action | Opioid Agonist | Neurotoxin |

| Half-life | 3-8 hours[6] | ~20.6 hours[6] |

| Metabolism | Hepatic (CYP3A4, CYP2B6)[6] | Further metabolism |

| Excretion | Renal[6] | Renal |

Structure-Activity Relationships (SAR)

The analgesic activity of pethidine and its analogues is highly dependent on their molecular structure. The core 4-phenylpiperidine scaffold, present in the precursor this compound, is crucial for activity.

-

The 4-Phenyl Group: This group is essential for analgesic activity, likely through hydrophobic interactions with the opioid receptor.

-

The 4-Carboxylate Group: The ethyl ester at the 4-position contributes to the potency. Modifications to this group can significantly alter activity.

-

The Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a key determinant of activity. The N-methyl group in pethidine is optimal for µ-opioid receptor agonism. Larger N-substituents can alter potency and may introduce antagonist properties.[10][11][12] The N-benzyl group in the precursor molecule, if not replaced, would likely lead to a different pharmacological profile, potentially with reduced opioid agonist activity or different receptor selectivity, as seen in some N-benzyl substituted opioids which act as antagonists.[13][14][15]

Conclusion

This compound is a cornerstone in the synthesis of pethidine and related analgesics. While its own direct pharmacological activity is not its primary attribute, its molecular framework is ingeniously designed for conversion into a potent µ-opioid receptor agonist. Understanding the transition from this precursor to the active drug, and the subsequent mechanism of action of pethidine, provides invaluable insights for medicinal chemists and pharmacologists. The structure-activity relationships underscore the delicate balance of molecular features required for potent analgesia and highlight the rationale behind the synthetic strategies employed in the development of this class of drugs. Future research in this area may focus on developing analogues with improved safety profiles, particularly with respect to the formation of neurotoxic metabolites.

References

-

Meperidine - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

-

Pethidine: Mechanisms, Clinical Applications and Adverse Effects. (2020, March 2). Anesthesia Key. Retrieved from [Link]

-

Pethidine - Wikipedia. (n.d.). Retrieved from [Link]

-

Pharmacology of Meperidine (Pethidine, Demerol) ; Mechanism of action, Pharmacokinetics, Use, Effect. (2025, February 28). YouTube. Retrieved from [Link]

-

Meperidine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

-

DEMEROL™ (Meperidine Hydrochloride Injection, USP) Clinical Pharmacology | Pfizer Medical - US. (n.d.). Retrieved from [Link]

-

Demerol - accessdata.fda.gov. (n.d.). Retrieved from [Link]

-

Demerol, pethidine (meperidine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]

-

pethidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

-

Hardy, D. G., Lister, R. E., & Stern, E. S. (1965). Structure-Activity Relationship of Some New Analogs of Pethidine. Journal of Medicinal Chemistry, 8(6), 847–851. Retrieved from [Link]

-

Studies on designer drugs VI. Chromatographic discrimination of meperidine (pethidine) derivatives and their structure-activity relationship. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Hardy, D. G., Lister, R. E., & Stern, E. S. (1965). Structure-Activity Relationship of Some New Analogs of Pethidine. Journal of Medicinal Chemistry, 8(6), 847–851. Retrieved from [Link]

-

Korlipara, V. L., Takemori, A. E., & Portoghese, P. S. (1995). Electrophilic N-benzylnaltrindoles as delta opioid receptor-selective antagonists. Journal of medicinal chemistry, 38(19), 3463–3466. Retrieved from [Link]

-

Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. (2021, December 12). PMC - PubMed Central. Retrieved from [Link]

-

Pethidine: Mechanism of Action, Therapeutic Uses & Adverse Effects. (2023, September 12). YouTube. Retrieved from [Link]

-

Hardy, D. G., Lister, R. E., & Stern, E. S. (1965). Structure-activity relationship of some new analogs of pethidine. Journal of medicinal chemistry, 8(6), 847–851. Retrieved from [Link]

-

Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Narcotic Analgesics. (n.d.). Pharmacy 180. Retrieved from [Link]

-

Pethidine: Synthesis and Metabolism | PDF | Drugs | Physical Sciences. (n.d.). Scribd. Retrieved from [Link]

-

Korlipara, V. L., Takemori, A. E., & Portoghese, P. S. (1995). Electrophilic N-Benzylnaltrindoles as .delta. Opioid Receptor-Selective Antagonists. Journal of Medicinal Chemistry, 38(19), 3463–3466. Retrieved from [Link]

-

Portoghese, P. S., Nagase, H., & Takemori, A. E. (1992). N-benzylnaltrindoles as long-acting delta-opioid receptor antagonists. Journal of medicinal chemistry, 35(22), 4215–4216. Retrieved from [Link]

- CN105349593A - Pethidine hydrochloride preparation method. (n.d.). Google Patents.

Sources

- 1. scribd.com [scribd.com]

- 2. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]

- 3. radiusanesthesia.com [radiusanesthesia.com]

- 4. Pethidine - Wikipedia [en.wikipedia.org]

- 5. pethidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pfizermedical.com [pfizermedical.com]

- 8. youtube.com [youtube.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-activity relationship of some new analogs of pethidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrophilic N-benzylnaltrindoles as delta opioid receptor-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. N-benzylnaltrindoles as long-acting delta-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate: A Technical Guide for Researchers

Introduction: The Strategic Importance of the 4-Phenylpiperidine Scaffold

Within the landscape of medicinal chemistry, the 4-phenylpiperidine scaffold stands as a cornerstone pharmacophore, renowned for its versatility in targeting a range of biological systems. Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, a key derivative of this structural class, represents a molecule of significant interest for drug discovery and development. Its strategic importance lies not only in its own potential bioactivities but also in its role as a sophisticated intermediate for the synthesis of potent therapeutic agents. This guide provides an in-depth exploration of the potential biological activities of this compound, grounded in its structural relationship to established pharmacologically active molecules. We will delve into its potential as an analgesic, a neuroprotective agent, and a cytotoxic compound, providing the theoretical basis and practical experimental protocols for its investigation.

The core structure, characterized by a piperidine ring with a phenyl and an ethyl carboxylate group at the 4-position, and a benzyl group on the piperidine nitrogen, is intrinsically linked to the pharmacophore of potent opioid analgesics like pethidine (meperidine).[1][2][3] The nature of the substituent on the piperidine nitrogen is a critical determinant of analgesic activity, with aralkyl groups often conferring high potency.[4] This structural similarity strongly suggests that this compound itself may possess analgesic properties, likely mediated through interaction with opioid receptors.

Beyond analgesia, the N-benzylpiperidine moiety is a recurring motif in compounds designed to target the central nervous system. For instance, it is present in acetylcholinesterase (AChE) inhibitors developed for the treatment of Alzheimer's disease.[5] This raises the intriguing possibility of neuroprotective applications for this molecule. Furthermore, the modular nature of the 4-phenylpiperidine scaffold has been exploited to create derivatives with cytotoxic activity against cancer cell lines, indicating a third potential therapeutic avenue.

This document will serve as a comprehensive resource for researchers, providing not only a scientific rationale for investigating these potential activities but also detailed methodologies to empower further discovery.

Potential Biological Activities and Investigative Frameworks

Analgesic Potential: Targeting Opioid Receptors

The most prominent potential biological activity of this compound is analgesia, owing to its close structural resemblance to pethidine and other 4-phenylpiperidine opioids.[1][2] The interaction of these compounds with opioid receptors, particularly the µ-opioid receptor, in the central nervous system is the primary mechanism for their pain-relieving effects.[1][6][7]

The analgesic potency of 4-phenylpiperidine derivatives is heavily influenced by the substituent at the 1-position (the piperidine nitrogen).[4] The presence of an N-benzyl group in our target compound is significant. While pethidine has an N-methyl group, the substitution with a larger, lipophilic benzyl group can modulate receptor affinity and selectivity. Conformational analysis of 4-phenylpiperidine analgesics reveals that the orientation of the 4-phenyl group (axial vs. equatorial) can impact potency, and this conformation is influenced by other substituents on the piperidine ring.[8]

Experimental Workflow: Assessing Analgesic Properties

To empirically determine the analgesic potential of this compound, a multi-step experimental approach is recommended. This workflow progresses from in vitro receptor binding to in vivo behavioral assays.

Caption: Workflow for the evaluation of analgesic potential.

a) In Vitro Opioid Receptor Binding Assay

This assay determines the affinity of the test compound for the µ, δ, and κ opioid receptors.

-

Principle: A radiolabeled ligand with known high affinity for a specific opioid receptor subtype is incubated with a membrane preparation containing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

-

Materials:

-

Rat or mouse brain membrane preparations (or cell lines expressing recombinant human opioid receptors).

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

-

Nonspecific binding control: Naloxone.

-

Scintillation cocktail and scintillation counter.

-

GF/B glass fiber filters.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the membrane preparation, radioligand, and either vehicle, naloxone, or the test compound.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes).[9]

-

Rapidly filter the incubation mixture through GF/B filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the IC50 and Ki values.

-

b) Hot Plate Test for Analgesia in Mice

This is a classic behavioral assay for evaluating the efficacy of centrally acting analgesics.[10][11]

-

Principle: The mouse is placed on a heated surface, and the latency to a nociceptive response (e.g., paw licking, jumping) is measured. An increase in this latency indicates an analgesic effect.[10][12]

-

Materials:

-

Hot plate apparatus with adjustable temperature (e.g., 52-55°C).[13]

-

Male Swiss Webster mice (or other suitable strain).

-

Test compound solution and vehicle control.

-

Positive control (e.g., morphine).

-

-

Procedure:

-

Acclimatize mice to the testing room for at least 30-60 minutes.[13]

-

Determine the baseline latency for each mouse by placing it on the hot plate and starting a timer. Stop the timer at the first sign of a nociceptive response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous).

-

At a predetermined time post-administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency.

-

Calculate the percent maximum possible effect (%MPE) for each animal.

-

Neuroprotective Potential: Acetylcholinesterase Inhibition

The N-benzylpiperidine core is a key structural feature of donepezil, a widely used acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of Alzheimer's disease.[5] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition increases acetylcholine levels in the brain, which can improve cognitive function. Given this structural precedent, this compound warrants investigation as a potential AChE inhibitor.

Conceptual Pathway: AChE Inhibition

Caption: Mechanism of potential acetylcholinesterase inhibition.

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[14]

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.[14][15]

-

Materials:

-

Acetylcholinesterase (e.g., from electric eel).

-

Acetylthiocholine iodide (ATCI).

-

DTNB (Ellman's reagent).

-

Phosphate buffer (0.1 M, pH 8.0).

-

Test compound and positive control (e.g., donepezil).

-

96-well microplate and plate reader.

-

-

Procedure:

-

Prepare stock solutions of AChE, ATCI, DTNB, and the test compound.

-

In a 96-well plate, add buffer, AChE solution, and the test compound at various concentrations (or vehicle for control). Include a blank with no enzyme.

-

Pre-incubate the plate for a short period (e.g., 15 minutes).[16]

-

Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.

-

Immediately measure the absorbance at 412 nm at multiple time points (kinetic mode) or after a fixed incubation time (end-point mode).

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

-

Cytotoxic Potential: Application in Oncology

The versatility of the 4-phenylpiperidine scaffold extends to oncology. Derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including leukemia. This suggests that with appropriate structural modifications, or even in its current form, this compound could exhibit anti-proliferative effects.

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[17] The formazan is then solubilized, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.

-

Materials:

-

Human leukemia cell lines (e.g., Jurkat, K562).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the leukemia cells into a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL).[18]

-

Incubate for 24 hours to allow cells to acclimate.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[17]

-

Add the solubilization solution to each well and incubate (e.g., overnight) to dissolve the formazan crystals.[17]

-

Measure the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm).

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

-

Data Summary and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Opioid Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) ± SEM |

| This compound | µ (mu) | TBD |

| δ (delta) | TBD | |

| κ (kappa) | TBD | |

| DAMGO (µ-agonist control) | µ (mu) | Known Value |

| Naloxone (antagonist control) | µ (mu) | Known Value |

| TBD: To be determined experimentally. |

Table 2: In Vivo Analgesic Efficacy (Hot Plate Test)

| Treatment | Dose (mg/kg) | Latency (seconds) ± SEM | % MPE |

| Vehicle Control | - | TBD | 0 |

| This compound | Dose 1 | TBD | TBD |

| Dose 2 | TBD | TBD | |

| Dose 3 | TBD | TBD | |

| Morphine (Positive Control) | Effective Dose | TBD | TBD |

| % MPE: Percent Maximum Possible Effect. TBD: To be determined experimentally. |

Table 3: Acetylcholinesterase Inhibition and Cytotoxicity

| Assay | Cell Line/Enzyme Source | IC50 (µM) ± SEM |

| AChE Inhibition | E. electricus AChE | TBD |

| Cytotoxicity (MTT Assay, 72h) | Jurkat | TBD |

| K562 | TBD | |

| Donepezil (AChE inhibitor control) | E. electricus AChE | Known Value |

| Doxorubicin (Cytotoxic control) | Jurkat | Known Value |

| IC50: Half-maximal inhibitory concentration. TBD: To be determined experimentally. |

Conclusion: A Scaffold of Opportunity

This compound is a molecule positioned at the crossroads of several promising therapeutic pathways. Its structural heritage points strongly towards a potential for opioid-mediated analgesia, while the presence of the N-benzylpiperidine moiety opens up avenues for neuroprotective applications through mechanisms like acetylcholinesterase inhibition. Furthermore, the adaptability of its core structure suggests that it could serve as a template for the development of novel cytotoxic agents. The experimental frameworks and detailed protocols provided in this guide offer a clear and robust path for researchers to systematically evaluate these potential biological activities. The elucidation of its pharmacological profile will not only define the therapeutic utility of this specific compound but also contribute valuable insights to the broader structure-activity relationships of the 4-phenylpiperidine class, paving the way for the next generation of targeted therapeutics.

References

-

Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

-

Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]

-

3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

-

Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. [Link]

-

A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. ResearchGate. [Link]

-

A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. SciELO. [Link]

-

Rodent Hot/Cold Plate Pain Assay. Maze Engineers - ConductScience. [Link]

-

Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. NIDA. [Link]

-

Pethidine: Mechanisms, Clinical Applications and Adverse Effects. The Anesthesia Guide. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Design, Synthesis and SAR of Analgesics. PubMed. [Link]

-

Pethidine. Wikipedia. [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

-

Conformation activity study of 4-phenylpiperidine analgesics. ACS Publications. [Link]

-

The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. ResearchGate. [Link]

-

In vitro opioid receptor assays. PubMed. [Link]

-

Pharmacology of Meperidine (Pethidine, Demerol) ; Mechanism of action, Pharmacokinetics, Use, Effect. YouTube. [Link]

-

Pethidine. Altmeyers Encyclopedia - Department Pharmacology-Toxicology. [Link]

-

MTT (Assay protocol. Protocols.io. [Link]

-

A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed. [Link]

-

Structure-activity relations in analgesics based on 4-anilinopiperidine. Oxford Academic. [Link]

-

PETHIDINE. Chemistry Education. [Link]

-

The principle of the delta opioid receptor – ligand binding assay... ResearchGate. [Link]

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central. [Link]

-

Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications. [Link]

-

Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Age. Asian Journal of Chemistry. [Link]

-

mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]

- Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. ResearchGate. [Link]

Sources

- 1. radiusanesthesia.com [radiusanesthesia.com]

- 2. Pethidine - Wikipedia [en.wikipedia.org]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. youtube.com [youtube.com]

- 7. altmeyers.org [altmeyers.org]

- 8. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. maze.conductscience.com [maze.conductscience.com]

- 14. benchchem.com [benchchem.com]

- 15. attogene.com [attogene.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. texaschildrens.org [texaschildrens.org]

"Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate" as a pethidine precursor

An In-depth Technical Guide to the Synthesis and Transformation of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate as a Pethidine Precursor

Abstract

This technical guide provides a comprehensive examination of this compound, a key chemical intermediate related to the synthesis of the potent synthetic opioid analgesic, Pethidine (also known as Meperidine). While not the immediate precursor, this N-benzyl analogue serves as a valuable starting point for a multi-step synthesis of Pethidine. This document, intended for researchers, chemists, and drug development professionals, details the strategic synthesis of the title compound, its physicochemical properties, and the subsequent chemical transformations—namely de-benzylation and N-methylation—required for its conversion to Pethidine. All protocols are presented with an emphasis on the underlying chemical principles, in-process validation, and relevant safety and regulatory considerations.

Introduction

Pethidine (Meperidine): A Cornerstone Synthetic Opioid

Pethidine, first synthesized in 1938 by Otto Eisleb, was the first fully synthetic opioid analgesic and represents a significant milestone in medicinal chemistry.[1][2] Marketed under trade names like Demerol, it belongs to the phenylpiperidine class of opioids and is widely used for the management of moderate to severe pain, particularly in pre- and post-operative settings and during labor.[1][2][3] Its therapeutic action is primarily mediated through agonism of the µ-opioid receptor. The chemical structure of Pethidine is Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.[2][4]

The Critical Role of Precursor Chemicals

In the synthesis of controlled substances like Pethidine, "precursor chemicals" are compounds that are essential for the manufacturing process and become part of the final drug's molecular structure.[5][6] Due to their potential for diversion into illicit drug manufacturing, these chemicals are strictly regulated by national and international bodies, such as the U.S. Drug Enforcement Administration (DEA).[5][7][8] Pethidine and its immediate precursors are classified as Schedule II controlled substances in the United States, signifying a high potential for abuse but with accepted medical uses.[1][9][10]

Contextualizing this compound

The subject of this guide, this compound, is the N-benzyl analogue of Pethidine. It is crucial to distinguish it from the immediate precursor to Pethidine, which is Norpethidine (Ethyl 4-phenylpiperidine-4-carboxylate).[9][11] The N-benzyl compound is not directly converted to Pethidine in a single step. Instead, the benzyl group acts as a protecting group on the piperidine nitrogen. Its removal (de-benzylation) yields Norpethidine, which is then methylated to produce the final Pethidine molecule. This two-step transformation is a common strategy in complex organic synthesis, allowing for controlled and specific chemical modifications. This guide will therefore detail the synthesis of the N-benzyl compound and its subsequent, deliberate conversion to Pethidine.

Physicochemical Properties and Analytical Characterization

The precise identification and purity assessment of this compound are paramount for its successful use in a multi-step synthesis.

Key Properties

| Property | Value | Source |

| IUPAC Name | This compound | [12][13] |

| Synonyms | 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Ethyl Ester | [13][14] |

| CAS Number | 59084-08-1 | [12][13][14] |

| Molecular Formula | C₂₁H₂₅NO₂ | [12][13] |

| Molecular Weight | 323.43 g/mol | [13] |

| Appearance | Liquid | |

| Density | ~1.037 g/mL at 25 °C |

Analytical Methods for Validation

Ensuring the identity and purity of the synthesized compound is a critical, self-validating step in any protocol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the presence of the ethyl ester, benzyl, and phenyl groups, and the piperidine ring structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. Techniques like GC-MS can simultaneously assess purity.[15]

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the characteristic ester carbonyl (C=O) stretch.

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound, often achieving greater than 98% purity for use in subsequent reactions.[16]

-

Thin-Layer Chromatography (TLC): A rapid and effective technique for monitoring reaction progress during the synthesis.[17]

Synthesis of this compound

The most direct and logical synthesis of the title compound is through the N-alkylation of Norpethidine (Ethyl 4-phenylpiperidine-4-carboxylate) with a benzylating agent.

Synthetic Strategy: N-Alkylation

The core of this synthesis is the formation of a carbon-nitrogen bond. The secondary amine of the Norpethidine piperidine ring acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl chloride or bromide). A weak base, such as potassium carbonate, is used to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Diagram 1: Synthesis of this compound A visual representation of the N-alkylation reaction.

Detailed Experimental Protocol

This protocol is adapted from established methods for N-alkylation of piperidine derivatives.[17]

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Norpethidine (1.0 eq) in a suitable solvent such as toluene or acetonitrile (approx. 3-4 mL per gram of Norpethidine).

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension for 15-20 minutes at room temperature to ensure good mixing. The base acts as an acid scavenger.

-

Addition of Alkylating Agent: Add benzyl chloride (1.1 eq) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux (typically 100-110 °C for toluene) and maintain for 4-6 hours.

-

In-Process Control (IPC): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase like hexane:ethyl acetate (e.g., 2:1 v/v). The disappearance of the Norpethidine spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer again with the same solvent (e.g., toluene) to maximize recovery.

-

Combine the organic layers and wash with a saturated brine solution to remove residual water.

-

-

Isolation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (in vacuo) using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield the final product as a clear liquid. A typical yield for this reaction is expected to be in the range of 85-95%.[17]

Conversion to Pethidine: A Two-Step Transformation

The conversion of this compound to Pethidine requires two distinct chemical transformations: the removal of the N-benzyl group followed by the introduction of an N-methyl group.

Diagram 2: Overall Conversion Workflow High-level overview of the transformation from the N-benzyl precursor to Pethidine.

Step 1: Catalytic Hydrogenolysis (De-benzylation)

Causality: The benzyl group is an excellent protecting group for amines because it is stable to many reaction conditions but can be cleanly removed by catalytic hydrogenation. The C-N bond is cleaved in the presence of a metal catalyst (like Palladium) and a hydrogen source, yielding the de-protected amine (Norpethidine) and toluene as a benign byproduct.

Detailed Experimental Protocol:

-

Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq) dissolved in a suitable solvent like ethanol or methanol.

-

Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, approx. 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/HPLC analysis.

-

Work-up:

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Rinse the filter pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield crude Norpethidine. This product is often of sufficient purity for the next step.

-

Step 2: N-Methylation to Pethidine

Causality: The Eschweiler-Clarke reaction is a classic and effective method for methylating a primary or secondary amine. It uses formic acid and formaldehyde as the reagents. Formaldehyde reacts with the amine to form an iminium ion, which is then reduced in situ by formic acid (acting as a hydride donor) to yield the methylated amine. The reaction is clean and avoids the use of hazardous alkyl halides.

Detailed Experimental Protocol (Eschweiler-Clarke Reaction):

-

Reactor Setup: In a round-bottom flask, add the Norpethidine (1.0 eq) obtained from the previous step.

-

Reagent Addition: Add aqueous formaldehyde (37% solution, ~2.5 eq) followed by formic acid (98-100%, ~2.5 eq). Caution: The initial reaction can be exothermic.

-

Reaction: Heat the mixture to 80-100 °C for 2-4 hours. The evolution of carbon dioxide will be observed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully make the solution basic (pH > 10) by the slow addition of a base like sodium hydroxide solution while cooling in an ice bath.

-

Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Isolation and Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude Pethidine can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized to high purity.

Regulatory and Safety Considerations

-

Legal Framework: Pethidine and its immediate precursors, including Norpethidine (Pethidine-Intermediate-B), are DEA Schedule II controlled substances.[9] All synthesis, handling, and documentation must comply with strict federal and local regulations.

-

Toxicology: this compound is classified as toxic if swallowed or inhaled.[12] All manipulations should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (Pd/C). Proper grounding of equipment and safe handling and quenching of the catalyst are mandatory.

Conclusion

This compound is a versatile chemical intermediate that serves as a practical precursor for the synthesis of the clinically important analgesic, Pethidine. While its conversion requires a two-step process—catalytic hydrogenolysis to Norpethidine followed by N-methylation—this synthetic route offers a high degree of control and purity. The protocols outlined in this guide, grounded in established chemical principles and incorporating in-process validation, provide a robust framework for researchers in the field of pharmaceutical development. Strict adherence to safety protocols and regulatory requirements is essential when working with these controlled substances.

References

- Controlled substances and precursor chemicals | Research Starters - EBSCO. (URL: )

- Controlled Substance and Precursor Chemical Program - myUSF. (URL: )

- Overview of Controlled Substances and Precursor Chemicals. (URL: )

-

Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem. (URL: [Link])

-

Drug precursors - Wikipedia. (URL: [Link])

-

Listed Chemicals and Federal Regulation of Controlled Substance Precursors. (URL: [Link])

-

Pethidine - Wikipedia. (URL: [Link])

-

Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem. (URL: [Link])

- CN105349593A - Pethidine hydrochloride preparation method - Google P

-

Pethidine (Meperidine) Injection Manufacturer - Farbe Firma. (URL: [Link])

-

Ethyl 1-benzylpiperidine-4-carboxylate Five Chongqing Chemdad Co. ,Ltd. (URL: [Link])

-

A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector - Adli Tıp Bülteni. (URL: [Link])

-

Normeperidine | C14H19NO2 | CID 32414 - PubChem - NIH. (URL: [Link])

-

Ethyl 1-benzylpiperidine-4-carboxylate: A Key Player in Chemical Synthesis. (URL: [Link])

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (URL: [Link])

-

Pethidinic acid - Wikipedia. (URL: [Link])

-

Drug Information | Therapeutic Target Database. (URL: [Link])

-

Ethyl-4-phenylpiperidine-4-carboxylate - - Forendex Southernforensic. (URL: [Link])

Sources

- 1. Pethidine - Wikipedia [en.wikipedia.org]

- 2. adlitipbulteni.com [adlitipbulteni.com]

- 3. farbefirma.org [farbefirma.org]

- 4. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 5. Controlled substances and precursor chemicals | Research Starters | EBSCO Research [ebsco.com]

- 6. Drug precursors - Wikipedia [en.wikipedia.org]

- 7. EHS - Controlled Substance and Precursor Chemical Program | myUSF [myusf.usfca.edu]

- 8. congress.gov [congress.gov]

- 9. Normeperidine | C14H19NO2 | CID 32414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pethidinic acid - Wikipedia [en.wikipedia.org]

- 11. forendex.southernforensic.org [forendex.southernforensic.org]

- 12. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Ethyl Ester [lgcstandards.com]

- 14. ETHYL-1-BENZYL-4-PIPERINE CARBOXYLATE | 59084-08-1 [chemicalbook.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. nbinno.com [nbinno.com]

- 17. Ethyl 1-benzylpiperidine-4-carboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

Whitepaper: The 4-Phenylpiperidine Scaffold: A Technical Guide to Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate as a Core for Opioid Analgesic Discovery

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract